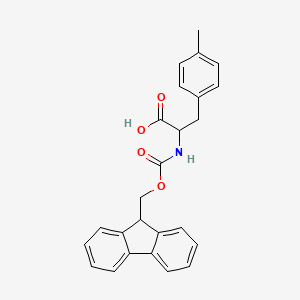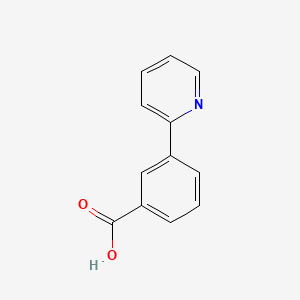![molecular formula C33H28N2O6 B1366305 3-[(4-{9-[4-(3-CARBOXYPROPANAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B1366305.png)
3-[(4-{9-[4-(3-CARBOXYPROPANAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)CARBAMOYL]PROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) is a complex organic compound characterized by its unique structure, which includes a fluorene core linked to benzene rings through imino groups and terminating in oxobutanoic acid groups
Vorbereitungsmethoden
The synthesis of 4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) typically involves multiple steps, starting with the preparation of the fluorene core The fluorene core is then functionalized with benzene rings through imino linkagesThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: The imino and oxobutanoic acid groups can participate in substitution reactions, often facilitated by acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-cancer and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The imino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxobutanoic acid groups can chelate metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, such as 9,9-bis(4-hydroxyphenyl)fluorene and bisphenoxyethanolfluorene, 4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) exhibits unique properties due to its imino and oxobutanoic acid groups. These functional groups enhance its reactivity and potential applications in various fields. Similar compounds include:
9,9-bis(4-hydroxyphenyl)fluorene: Known for its use in the production of high-performance polymers.
Bisphenoxyethanolfluorene: Used in the synthesis of advanced materials with excellent thermal stability
Eigenschaften
Molekularformel |
C33H28N2O6 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
4-[4-[9-[4-(3-carboxypropanoylamino)phenyl]fluoren-9-yl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H28N2O6/c36-29(17-19-31(38)39)34-23-13-9-21(10-14-23)33(22-11-15-24(16-12-22)35-30(37)18-20-32(40)41)27-7-3-1-5-25(27)26-6-2-4-8-28(26)33/h1-16H,17-20H2,(H,34,36)(H,35,37)(H,38,39)(H,40,41) |
InChI-Schlüssel |
OBPAJDYPEPQUMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)CCC(=O)O)C5=CC=C(C=C5)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


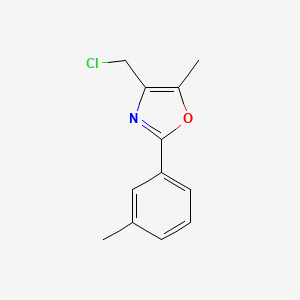
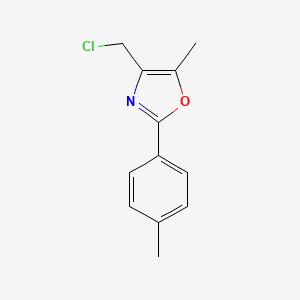
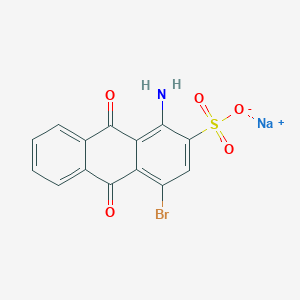
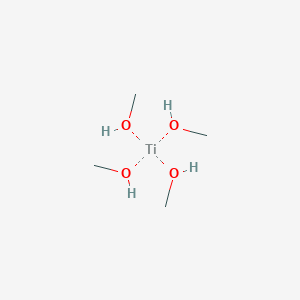


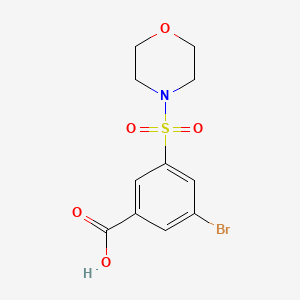

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)
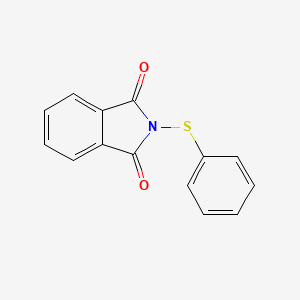

![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)
